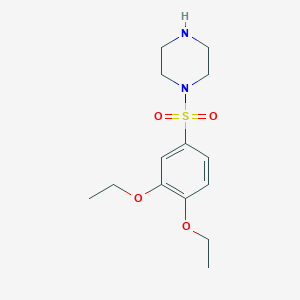

1-(3,4-Diethoxybenzenesulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial and Antitubercular Properties

Piperazine derivatives have been explored for their antimicrobial and antitubercular activities. Their structure-activity relationship (SAR) studies have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings suggest piperazine-based molecules as vital components for developing new antimicrobial agents, highlighting their importance in addressing global health challenges related to tuberculosis and other bacterial infections (Girase et al., 2020).

Pharmacological Applications

Piperazine is a core structure in many pharmacologically active compounds, contributing to a wide range of therapeutic effects. Modifications to the piperazine nucleus have led to the development of drugs with antipsychotic, antidepressant, anticancer, anti-inflammatory, and other therapeutic properties. This versatility underscores the scaffold's role in the rational design of drugs for treating diverse diseases and conditions, emphasizing the ongoing interest and potential for new discoveries in piperazine-based pharmacology (Rathi et al., 2016).

Metabolic Studies and Cytoprotection

Piperazine derivatives have been investigated for their metabolic effects and cytoprotective actions. For example, Trimetazidine, a piperazine derivative, is noted for its anti-ischaemic effect without major impacts on hemodynamics or myocardial oxygen consumption. Research in this area provides insights into the mechanisms of action and potential clinical applications of piperazine compounds in managing conditions like angina pectoris, suggesting broader implications for cardiovascular health and treatment strategies (Cargnoni et al., 1999).

Role in Drug Design and Development

The structural features of piperazine make it a key substructure in the development of novel therapeutic agents, particularly antidepressants. The presence of piperazine is linked to specific binding conformations and pharmacokinetic profiles favorable for central nervous system (CNS) activity. This highlights its critical role in drug development processes, providing valuable insights into the design of more effective and specific antidepressant therapies (Kumar et al., 2021).

Enhancing Bioavailability of Therapeutic Drugs

Piperine, a major compound derived from piperazine, has been studied for its bioavailability-enhancing properties. By influencing the metabolic processes, piperine can increase the absorption and effectiveness of various therapeutic drugs and phytochemicals. This bioavailability enhancement is crucial for developing more efficient drug delivery systems and maximizing the therapeutic potential of existing and new pharmacological agents (Srinivasan, 2007).

Safety and Hazards

The safety information for 1-(3,4-Diethoxybenzenesulfonyl)piperazine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

1-(3,4-diethoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-3-19-13-6-5-12(11-14(13)20-4-2)21(17,18)16-9-7-15-8-10-16/h5-6,11,15H,3-4,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAVYVYLNSSEPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Diethoxybenzenesulfonyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(trifluoromethoxy)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2774209.png)

![N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide](/img/structure/B2774212.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774214.png)

![Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2774222.png)

![1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774223.png)

![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)

![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]phthalazine](/img/structure/B2774229.png)